2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9540168
InChI: InChI=1S/C20H25NO5S/c1-14-5-4-6-19(16(14)3)25-12-20(22)21(11-18-8-7-15(2)26-18)17-9-10-27(23,24)13-17/h4-8,17H,9-13H2,1-3H3
SMILES: CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3)C
Molecular Formula: C20H25NO5S
Molecular Weight: 391.5 g/mol

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide

CAS No.:

Cat. No.: VC9540168

Molecular Formula: C20H25NO5S

Molecular Weight: 391.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide -

Specification

Molecular Formula C20H25NO5S
Molecular Weight 391.5 g/mol
IUPAC Name 2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide
Standard InChI InChI=1S/C20H25NO5S/c1-14-5-4-6-19(16(14)3)25-12-20(22)21(11-18-8-7-15(2)26-18)17-9-10-27(23,24)13-17/h4-8,17H,9-13H2,1-3H3
Standard InChI Key WLUOPACLUMPSFZ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3)C
Canonical SMILES CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3)C

Introduction

2-(2,3-Dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide is a complex organic compound with notable structural features and potential applications in medicinal chemistry. This compound belongs to the acetamide class and contains a phenoxy group, a tetrahydrothiophene moiety with a dioxido functional group, and a furan substituent. Its unique structure suggests potential for diverse chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps that require precise control of reaction conditions to ensure high yields and purity. Key steps include:

  • Preparation of the Phenoxy Intermediate: The phenoxy moiety is introduced through nucleophilic substitution reactions.

  • Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring with a dioxido functional group is synthesized using sulfur-containing precursors.

  • Coupling with Acetamide Derivatives: The final step involves coupling the phenoxy and tetrahydrothiophene intermediates with an acetamide derivative containing the furan substituent.

Advanced purification techniques such as chromatography are often employed to isolate the desired product.

Analytical Characterization

To confirm the structure and purity of 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide, various analytical methods are used:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1H^1H) and carbon (13C^13C) NMR spectra provide detailed information about the chemical environment of atoms in the molecule.

  • Infrared Spectroscopy (IR):

    • Functional groups such as amides and phenoxy groups are identified by characteristic absorption bands.

  • Mass Spectrometry (MS):

    • Confirms the molecular weight of 407.55 g/mol.

  • High-Performance Liquid Chromatography (HPLC):

    • Ensures the purity of the compound.

Potential Applications

Preliminary studies suggest that this compound has significant potential in medicinal chemistry due to its structural features:

  • Pharmaceutical Relevance:

    • Compounds with similar structures have shown anti-inflammatory and antimicrobial properties.

    • The presence of a tetrahydrothiophene ring suggests possible enzyme inhibition activity.

  • Biological Activity:

    • The phenoxy and furan groups may enhance interactions with biological targets, making it a candidate for drug development.

  • Material Science:

    • Its chemical stability could make it suitable for applications in material science.

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